molecular formula C9H11FN2O3 B13908383 4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid

Katalognummer: B13908383
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: YNNZLLXYUBEYBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a pyrazole ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which may have therapeutic implications.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific diseases or conditions.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Wirkmechanismus

The mechanism of action of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    4-Fluoro-2-pyran-2-yl-pyrazole-3-carboxylic acid: Lacks the tetrahydropyran ring, which may affect its chemical properties and biological activities.

    2-Tetrahydropyran-2-yl-pyrazole-3-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.

    4-Fluoro-2-tetrahydropyran-2-yl-pyrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H11FN2O3

Molekulargewicht

214.19 g/mol

IUPAC-Name

4-fluoro-2-(oxan-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H11FN2O3/c10-6-5-11-12(8(6)9(13)14)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,13,14)

InChI-Schlüssel

YNNZLLXYUBEYBG-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C(=C(C=N2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.